molecular formula C11H13F2NO3S B5265766 3,4-DIFLUORO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-BENZENESULFONAMIDE

3,4-DIFLUORO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-BENZENESULFONAMIDE

Cat. No.: B5265766
M. Wt: 277.29 g/mol
InChI Key: GRIVAGNQBZLAIR-UHFFFAOYSA-N
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Description

3,4-Difluoro-N~1~-(tetrahydro-2-furanylmethyl)-1-benzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzenesulfonamide core substituted with difluoro groups at the 3 and 4 positions and a tetrahydro-2-furanylmethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N~1~-(tetrahydro-2-furanylmethyl)-1-benzenesulfonamide typically involves the following steps:

  • Formation of the Benzenesulfonamide Core: : The starting material, 3,4-difluorobenzenesulfonyl chloride, is reacted with an amine to form the benzenesulfonamide core. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    3,4-difluorobenzenesulfonyl chloride+amine3,4-difluorobenzenesulfonamide+HCl\text{3,4-difluorobenzenesulfonyl chloride} + \text{amine} \rightarrow \text{3,4-difluorobenzenesulfonamide} + \text{HCl} 3,4-difluorobenzenesulfonyl chloride+amine→3,4-difluorobenzenesulfonamide+HCl

  • Attachment of the Tetrahydro-2-furanylmethyl Group: : The benzenesulfonamide is then reacted with tetrahydro-2-furanylmethyl chloride in the presence of a base to form the final product.

    3,4-difluorobenzenesulfonamide+tetrahydro-2-furanylmethyl chloride3,4-difluoro-N 1 -(tetrahydro-2-furanylmethyl)-1-benzenesulfonamide\text{3,4-difluorobenzenesulfonamide} + \text{tetrahydro-2-furanylmethyl chloride} \rightarrow \text{this compound} 3,4-difluorobenzenesulfonamide+tetrahydro-2-furanylmethyl chloride→3,4-difluoro-N 1 -(tetrahydro-2-furanylmethyl)-1-benzenesulfonamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-2-furanylmethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the tetrahydro-2-furanylmethyl group.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

3,4-Difluoro-N~1~-(tetrahydro-2-furanylmethyl)-1-benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antibiotic due to its sulfonamide structure.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N~1~-(tetrahydro-2-furanylmethyl)-1-benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, leading to enzyme inhibition and antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzenesulfonamide: Lacks the tetrahydro-2-furanylmethyl group.

    N~1~-(Tetrahydro-2-furanylmethyl)-1-benzenesulfonamide: Lacks the difluoro groups.

Uniqueness

3,4-Difluoro-N~1~-(tetrahydro-2-furanylmethyl)-1-benzenesulfonamide is unique due to the presence of both difluoro groups and the tetrahydro-2-furanylmethyl group, which may enhance its biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

3,4-difluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO3S/c12-10-4-3-9(6-11(10)13)18(15,16)14-7-8-2-1-5-17-8/h3-4,6,8,14H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIVAGNQBZLAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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